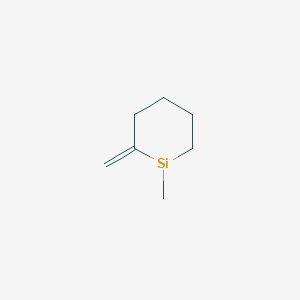
CID 78068917
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of cyclin A and cyclin B inhibitors involves synthetic routes that include the use of reducing agents and antibodies in a buffer system containing transition metal ions. This method reduces disulfide bonds between inner chains of the antibody to improve the homogeneity of the antibody-drug conjugate . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Cyclin A and cyclin B inhibitors undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Cyclin A and cyclin B inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as a tool to study cell cycle regulation and the role of cyclins in cell division.
Biology: Employed in research to understand the mechanisms of cell cycle control and the effects of cyclin inhibition on cellular processes.
Medicine: Investigated for their potential therapeutic applications in treating various cancers, particularly those characterized by high E2F expression.
Mechanism of Action
The mechanism of action of cyclin A and cyclin B inhibitors involves the inhibition of cyclin-dependent kinases, which are essential for cell cycle progression. By inhibiting these kinases, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis. The molecular targets include cyclin A and cyclin B, and the pathways involved are primarily related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Cyclin A and cyclin B inhibitors can be compared with other similar compounds, such as:
Palbociclib: Another cyclin-dependent kinase inhibitor used in the treatment of hormone receptor-positive breast cancer.
Ribociclib: Similar to palbociclib, used for the same indications.
Abemaciclib: Also a cyclin-dependent kinase inhibitor with similar applications.
What sets cyclin A and cyclin B inhibitors apart is their specific targeting of cyclin A and cyclin B, which are crucial for the G2/M transition in the cell cycle. This specificity makes them particularly effective in treating cancers with high E2F expression .
Properties
Molecular Formula |
C7H13Si |
|---|---|
Molecular Weight |
125.26 g/mol |
InChI |
InChI=1S/C7H13Si/c1-7-5-3-4-6-8(7)2/h1,3-6H2,2H3 |
InChI Key |
ZFFDOCLMZQBYAS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1CCCCC1=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















